molecular formula C14H14N6 B12245348 6-(2-methyl-1H-imidazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine

6-(2-methyl-1H-imidazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B12245348
M. Wt: 266.30 g/mol
InChI Key: MVAMEFRVGBZVDE-UHFFFAOYSA-N
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Description

6-(2-methyl-1H-imidazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both imidazole and pyrimidine moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1H-imidazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine typically involves multi-step reactions. One common approach is the condensation of 2-methylimidazole with a pyrimidine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product would undergo rigorous purification steps, including crystallization and chromatography, to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

6-(2-methyl-1H-imidazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metal-catalyzed substitutions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

6-(2-methyl-1H-imidazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazole-pyridine structure and are known for their biological activities.

    Pyrimidine derivatives: These compounds have a pyrimidine ring and are widely studied for their medicinal properties.

Uniqueness

6-(2-methyl-1H-imidazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

6-(2-methylimidazol-1-yl)-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C14H14N6/c1-11-16-5-6-20(11)14-7-13(18-10-19-14)17-9-12-3-2-4-15-8-12/h2-8,10H,9H2,1H3,(H,17,18,19)

InChI Key

MVAMEFRVGBZVDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCC3=CN=CC=C3

Origin of Product

United States

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